Olodanrigan
Overview
Description
Olodanrigan, also known as EMA-401, is an angiotensin II type 2 receptor antagonist . It is under investigation for its potential use in the treatment of neuropathic pain .
Synthesis Analysis
The synthesis of Olodanrigan involves a Knoevenagel–Doebner condensation and the use of phenylalanine ammonia lyase . The process starts with malonic acid and morpholine at 110 °C for 3 hours, followed by the use of phenylalanine ammonia lyase in a 9.3 M ammonia buffer .
Molecular Structure Analysis
The molecular formula of Olodanrigan is C32H29NO5 . Its average mass is 507.576 Da and its monoisotopic mass is 507.204559 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Olodanrigan include a Knoevenagel–Doebner condensation and a reaction involving phenylalanine ammonia lyase .
Physical And Chemical Properties Analysis
Olodanrigan is a small molecule with a molecular weight of 529.56 . Its chemical formula is C32H28NNaO5 .
Scientific Research Applications
Postherpetic Neuralgia (PHN) Treatment
Olodanrigan, also known as EMA401, is an investigational drug that has shown promise in the treatment of PHN. It functions as an Angiotensin Type 2 Receptor (AT2R) antagonist . Clinical trials have evaluated its efficacy in reducing pain intensity in PHN patients, highlighting its potential as a new approach in PHN pharmacotherapy .
Painful Diabetic Neuropathy
In the realm of diabetic complications, Olodanrigan has been studied for its effectiveness in treating painful diabetic neuropathy. Although studies were prematurely terminated due to preclinical hepatotoxicity concerns, there was a consistent clinical improvement in pain intensity reduction, suggesting its potential utility in this field .
Peripheral Neuropathic Pain
Olodanrigan has undergone Phase 2b studies for its analgesic efficacy in peripheral neuropathic pain. The studies aimed to assess the safety and efficacy of Olodanrigan in patients with neuropathic pain, providing a basis for its use in broader neuropathic conditions .
Analgesic Drug Development
As a highly selective AT2R antagonist, Olodanrigan represents a novel class of analgesic drugs. Its development and study contribute to the understanding of AT2R’s role in pain modulation and the potential for new analgesic drug classes .
Clinical Trial Design and Methodology
The clinical trials involving Olodanrigan, such as EMPHENE and EMPADINE, offer insights into trial design and methodology for investigational drugs. They serve as case studies for addressing challenges like premature termination due to safety concerns .
Pharmacological Research
Olodanrigan’s trials contribute to pharmacological research by providing data on drug interactions, side effects, and long-term safety profiles. This information is crucial for the development of safe and effective pharmacological treatments .
Molecular Target Exploration
The investigation of Olodanrigan aids in exploring the therapeutic potential of targeting AT2R in various conditions. This can lead to a broader understanding of AT2R’s physiological and pathological roles .
Drug Safety and Hepatotoxicity Studies
The hepatotoxicity findings in Olodanrigan’s long-term dosing studies highlight the importance of drug safety and liver toxicity assessments in the drug development process .
Mechanism of Action
Mode of Action
Olodanrigan acts as an antagonist to the AT2R . This means it binds to the AT2R, preventing angiotensin II from activating the receptor. This action may involve inhibition of augmented AngII/AT2R induced p38 and p42/p44 MAPK activation, which in turn inhibits the hyperexcitability and sprouting of Dorsal Root Ganglion (DRG) neurons .
Biochemical Pathways
It is suggested that the drug’s analgesic action appears to involve the inhibition of the angii/at2r pathway, which leads to the reduction of p38 and p42/p44 mapk activation . This inhibition could potentially reduce neuropathic pain signaling in AngII/NGF/TRPV1-convergent pathways .
Pharmacokinetics
A clinical trial was conducted to investigate the adme and pharmacokinetics of olodanrigan after a single dose in healthy male subjects .
Result of Action
The molecular and cellular effects of Olodanrigan’s action primarily involve the inhibition of DRG neuron hyperexcitability and sprouting . This results in a reduction of neuropathic pain signaling, which could potentially alleviate symptoms in conditions such as Painful Diabetic Neuropathy (PDN) and Postherpetic Neuralgia .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBCIXGRCZIPNQ-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031601 | |
Record name | EMA401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olodanrigan | |
CAS RN |
1316755-16-4 | |
Record name | (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olodanrigan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olodanrigan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EMA401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLODANRIGAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Olodanrigan?
A1: Olodanrigan, also known as EMA401, is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) [, ]. While the exact analgesic mechanism of AT2R antagonism is not fully elucidated, it is believed to involve modulation of pain pathways in the peripheral and central nervous systems.
Q2: What is the chemical structure of Olodanrigan?
A2: Olodanrigan is the S‐enantiomer of 5‐(benzyloxy)‐2‐(2,2‐diphenylacetyl)‐6‐methoxy‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid [].
Q3: How is Olodanrigan metabolized in the body?
A3: Studies in preclinical models have shown that Olodanrigan is primarily metabolized in the liver and eliminated mainly through the bile []. A significant metabolic pathway involves the formation of a direct acylglucuronide, which can be further hydrolyzed by intestinal flora back to the active parent drug [].
Q4: Have there been any clinical trials investigating the efficacy of Olodanrigan?
A4: Yes, Olodanrigan has progressed to Phase IIb clinical trials for the treatment of chronic pain, specifically for postherpetic neuralgia [, ].
Q5: Are there any other drugs in development that target the same pathway as Olodanrigan?
A5: While Olodanrigan represents a first-in-class analgesic targeting AT2R [], there are other drugs in development targeting different mechanisms for chronic pain, such as AAK1 inhibition, LANCL activation, and NGF inhibition [].
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